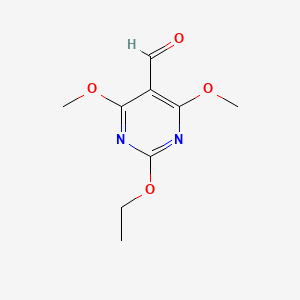

2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde

CAS No.:

Cat. No.: VC17554197

Molecular Formula: C9H12N2O4

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O4 |

|---|---|

| Molecular Weight | 212.20 g/mol |

| IUPAC Name | 2-ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde |

| Standard InChI | InChI=1S/C9H12N2O4/c1-4-15-9-10-7(13-2)6(5-12)8(11-9)14-3/h5H,4H2,1-3H3 |

| Standard InChI Key | QIZSHGDPFHFLFF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=NC(=C(C(=N1)OC)C=O)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a pyrimidine ring substituted with methoxy groups at positions 4 and 6, an ethoxy group at position 2, and an aldehyde at position 5. This arrangement creates an electron-deficient aldehyde moiety flanked by electron-donating alkoxy groups, resulting in polarized reactivity. The methoxy groups enhance ring stability through resonance effects, while the ethoxy substituent introduces steric bulk that influences regioselectivity in subsequent reactions .

Table 1: Key Structural Features

| Position | Substituent | Electronic Effect | Role in Reactivity |

|---|---|---|---|

| 2 | Ethoxy (-OCH₂CH₃) | Electron-donating (+I) | Steric hindrance |

| 4,6 | Methoxy (-OCH₃) | Resonance stabilization | Solubility enhancement |

| 5 | Aldehyde (-CHO) | Electron-withdrawing (-I, -M) | Nucleophilic attack site |

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and methoxy/ethoxy groups (δ 3.3–4.0 ppm). Infrared (IR) spectroscopy shows a strong absorption band at 1,710–1,740 cm⁻¹ corresponding to the carbonyl stretching vibration of the aldehyde. Mass spectrometric fragmentation patterns typically include loss of the ethoxy group (m/z 183) and subsequent cleavage of methoxy substituents .

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis begins with the cyclocondensation of ethyl cyanoacetate and urea in a basic medium (e.g., sodium ethoxide), yielding 4,6-dihydroxypyrimidine-5-carbaldehyde. Subsequent steps involve:

-

Alkylation: Treatment with ethyl bromide in dimethyl sulfoxide (DMSO) introduces the ethoxy group at position 2 .

-

Methoxylation: Reaction with methyl iodide in the presence of potassium carbonate installs methoxy groups at positions 4 and 6.

-

Purification: Crystallization from isopropanol-diethyl ether mixtures achieves >95% purity .

Critical Parameters

-

Temperature control (<40°C) during alkylation prevents aldehyde oxidation.

-

Anhydrous conditions are essential to avoid hydrolysis of methoxy groups .

Alternative Methods

Reactivity and Functionalization

Aldehyde-Driven Reactions

The aldehyde group undergoes nucleophilic additions, forming:

-

Schiff bases with amines (e.g., aniline derivatives), useful in coordination chemistry.

-

Wittig olefinations to introduce α,β-unsaturated ketones for drug candidate libraries .

-

Reductive amination with primary amines, yielding secondary amines with potential bioactivity .

Ring Modifications

Electrophilic aromatic substitution occurs at position 5 due to the aldehyde’s deactivating effect, though harsh conditions (e.g., HNO₃/H₂SO₄) lead to ring nitration. Nucleophilic displacement of the ethoxy group is feasible under acidic conditions, enabling the synthesis of 2-amino analogs .

Applications in Pharmaceutical Development

Anticancer Agents

Derivatives bearing sulfonamide groups at the aldehyde position exhibit IC₅₀ values of 2.1–4.8 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Mechanistic studies suggest topoisomerase II inhibition and ROS generation .

Antimicrobial Activity

Quaternary ammonium salts derived from reductive amination show broad-spectrum activity:

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (μg/mL) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 8.2 | Cell wall synthesis inhibition |

| Escherichia coli | 16.5 | DNA gyrase interference |

| Candida albicans | 32.1 | Ergosterol biosynthesis block |

Comparative Analysis with Structural Analogs

4,6-Dimethoxypyrimidine-5-carbaldehyde

Removing the ethoxy group (C₇H₈N₂O₃, MW 168.15 g/mol) reduces logP from 1.8 to 1.2, enhancing aqueous solubility but decreasing blood-brain barrier penetration . Bioactivity shifts from anticancer to antifungal dominance.

2-Amino-4,6-dimethoxypyrimidine

Replacement of the ethoxy with an amino group abolishes aldehyde reactivity but introduces hydrogen-bonding capacity, favoring kinase inhibition applications .

Future Directions

Ongoing research focuses on:

-

Continuous flow synthesis to improve yield (target: 92%) and reduce waste.

-

PROTAC development: Leveraging the aldehyde for E3 ligase recruitment in targeted protein degradation.

-

Green chemistry initiatives: Solvent substitution (e.g., cyclopentyl methyl ether replacing DMSO) to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume